molecular formula C12H10FNO B1318579 2-(2-Fluorophenoxy)aniline CAS No. 391906-76-6

2-(2-Fluorophenoxy)aniline

Cat. No. B1318579
M. Wt: 203.21 g/mol
InChI Key: FMHXQFVNBSTBQV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)aniline is an organic compound with the chemical formula C12H10FNO . It has a molecular weight of 203.22 . This compound is an important intermediate in the synthesis of several pharmaceutical compounds.


Molecular Structure Analysis

The linear formula of 2-(2-Fluorophenoxy)aniline is C12H10FNO . The average mass is 203.212 Da and the monoisotopic mass is 203.074646 Da .


Physical And Chemical Properties Analysis

2-(2-Fluorophenoxy)aniline has a density of 1.22g/cm^3 . Its boiling point is 271.715°C at 760 mmHg and its flash point is 118.129°C .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

  • 2-(2-Fluorophenoxy)aniline derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), have been utilized in docking and quantitative structure-activity relationship (QSAR) studies as potential c-Met kinase inhibitors. These compounds are analyzed for their inhibitory activity and molecular features contributing to high inhibitory potential (Caballero et al., 2011).

Synthesis and Spectroscopic Studies of Fluorophores

  • Studies involving the synthesis and spectroscopic evaluation of fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, functionalized with ethynyl-extended aniline moieties, demonstrate the potential of 2-(2-Fluorophenoxy)aniline derivatives in creating dual-fluorescence compounds (Munch et al., 2022).

Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation

  • Derivatives of 2-(2-Fluorophenoxy)aniline, such as 2-fluoro-5-(trifluoromethyl)aniline, are used in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, enabling diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Palladium- and Nickel-Catalyzed Amination

  • Palladium- and nickel-catalyzed amination reactions of aryl fluorosulfonates with aromatic and alkyl amines, including anilines, highlight the utility of 2-(2-Fluorophenoxy)aniline in forming new C–N bonds. This research is significant for exploring commercial amination reactions (Hanley et al., 2016).

Palladium-Catalyzed Arylation of Fluoroalkylamines

  • The synthesis of fluorinated anilines via palladium-catalyzed coupling, involving fluoroalkylamines with aryl bromides and chlorides, includes 2-(2-Fluorophenoxy)aniline derivatives. This process emphasizes the importance of fluoroalkyl groups in anilines, offering unique steric and polarity properties (Brusoe & Hartwig, 2015).

Hydroxylation and Toxic Endpoint Relationships

  • The metabolic profiles of C4-substituted 2-fluoroanilines, a category that includes 2-(2-Fluorophenoxy)aniline, have been studied in relation to their capacity to induce methemoglobinemia and nephrotoxicity. This research offers insights into the metabolic pathways and toxic effects of these compounds (Cnubben et al., 1996).

Copper Corrosion Inhibition

  • Aniline derivatives like 2-fluoroaniline, closely related to 2-(2-Fluorophenoxy)aniline, have been investigated as potential corrosion inhibitors for copper in acidic environments. This research aids in understanding the structure-inhibition efficiency relationship in corrosion science (Khaled & Hackerman, 2004).

Synthesis of Quinolines

  • The synthesis of 3-fluoro-2-quinolones from N-(fluoro-3-methoxyacryloyl)anilines, which are related to 2-(2-Fluorophenoxy)aniline, showcases the use of these compounds in creating important heterocyclic structures (Mävers & Schlosser, 1996).

Fluorescent Detection of Mannich-Type Reactions

  • Aniline derivatives, which include 2-(2-Fluorophenoxy)aniline, have been developed for the fluorescent visualization of Mannich-type reactions. This has applications in chemical sensing and analysis (Guo et al., 2008).

Synthesis of 2-Fluoroalkyl Quinolines

  • The reaction of aniline with α-fluoroalkyl aldehydes or cyclohexanones, in the presence of acetic acid, has been used to synthesize 2-fluoroalkyl quinolines, demonstrating the versatility of 2-(2-Fluorophenoxy)aniline derivatives in organic synthesis (Wang et al., 2000).

Photochemical Behavior in Aqueous Solution

  • The photochemical behavior of 2-haloanilines, including 2-fluoroaniline, in aqueous solutions has been studied, shedding light on the photoreactivity of compounds like 2-(2-Fluorophenoxy)aniline and their potential applications in photochemistry (Othmen & Boule, 2000).

Copper and Palladium Complexes with Aniline Derivatives

  • The synthesis of Cu(II) and Pd(II) complexes using F, CF3-substituted anilines, including 2-fluoro-3-(trifluoromethyl)aniline, for studies on redox-reactivity and antiproliferative activity, signifies the role of 2-(2-Fluorophenoxy)aniline derivatives in inorganic and medicinal chemistry (Kasumov et al., 2016).

Radioprotective Agents

  • A series of substituted anilines, including compounds related to 2-(2-Fluorophenoxy)aniline, have been examined for radioprotective activity, highlighting their potential application in radiation protection (Blickenstaff et al., 1994).

Fluorescence Quenching Studies

  • Fluorogenic imines derived from aniline compounds, such as 2-(2-Fluorophenoxy)aniline, have been used in fluorescence quenching studies, indicating their relevance in analytical chemistry and sensor development (Geethanjali et al., 2015).

Aniline-Linked Perylene Bisimides

  • Aniline-linked and fused perylene bisimides, including compounds related to 2-(2-Fluorophenoxy)aniline, are studied for their near-infrared fluorophore properties. These findings have implications for the development of NIR fluorescent materials (Kojima et al., 2017).

Practical Synthesis of Fluorobenzyloxy Aniline

  • The practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a process that might involve 2-(2-Fluorophenoxy)aniline derivatives, has been explored for industrial production applications (Qingwen, 2011).

Catalytic Oxidation of Aniline Compounds

  • Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of aniline compounds from aqueous solutions, including those similar to 2-(2-Fluorophenoxy)aniline. This research is pertinent in environmental remediation and wastewater treatment (Zhang et al., 2009).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXQFVNBSTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589735
Record name 2-(2-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)aniline

CAS RN

391906-76-6
Record name 2-(2-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenoxy)aniline
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